molecular formula C16H16ClNO3 B043450 4-Benzoyl-D,L-phenylalanine hydrochloride CAS No. 163679-36-5

4-Benzoyl-D,L-phenylalanine hydrochloride

Cat. No. B043450
CAS RN: 163679-36-5
M. Wt: 305.75 g/mol
InChI Key: XVJIYFOSPMCXHG-UHFFFAOYSA-N
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Description

4-Benzoyl-D,L-phenylalanine hydrochloride is a chemical compound that belongs to the class of amino acids. It’s a photoreactive amino acid which can easily be incorporated into a peptide by solid-phase synthesis and finds application as a photolabel .


Molecular Structure Analysis

The molecular formula of 4-Benzoyl-D,L-phenylalanine hydrochloride is C16H16ClNO3 . The molecular weight is 305.75 g/mol.


Chemical Reactions Analysis

4-Benzoyl-D,L-phenylalanine hydrochloride can be incorporated into a peptide by solid-phase synthesis .

Scientific Research Applications

Photoreactive Labeling in Peptide Synthesis

4-Benzoyl-D,L-phenylalanine hydrochloride: is a photoreactive amino acid that can be incorporated into peptides through solid-phase synthesis . This application is crucial for creating photo-labeled peptides, which are used to study protein interactions and dynamics. The photoreactive benzoyl group allows for site-specific labeling, providing a powerful tool for biochemical research.

Intermediate in Organic Synthesis

As an intermediate in organic synthesis, 4-Benzoyl-D,L-phenylalanine hydrochloride serves as a building block for various organic compounds . Its benzoyl group can undergo further chemical reactions, making it versatile for synthesizing complex molecules. This is particularly useful in the development of new pharmaceuticals and agrochemicals.

Proteomics Research

In proteomics, 4-Benzoyl-D,L-phenylalanine hydrochloride is used to identify and quantify proteins in biological samples . Its incorporation into proteins can facilitate the study of post-translational modifications and protein-protein interactions, enhancing our understanding of cellular processes.

Material Science Applications

The compound’s photoreactive properties are also exploited in material science. It can be used to modify the surface properties of materials or create novel polymer structures with specific functionalities . This has implications for developing new materials with tailored properties for industrial applications.

Analytical Chemistry Techniques

In analytical chemistry, 4-Benzoyl-D,L-phenylalanine hydrochloride can be used as a standard or reagent in various chromatographic and spectroscopic methods . Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical procedures.

Pharmacological Research

This compound finds application in pharmacological research as well . It can be used to study drug-receptor interactions and the pharmacodynamics of new drug candidates. The benzoyl group’s reactivity allows for the exploration of drug metabolism pathways and the design of prodrugs.

Safety and Hazards

While specific safety and hazard information for 4-Benzoyl-D,L-phenylalanine hydrochloride was not found, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Mechanism of Action

Target of Action

4-Benzoyl-D,L-phenylalanine hydrochloride is a photoreactive amino acid . It can easily be incorporated into a peptide by solid-phase synthesis . The primary targets of this compound are the peptides that it is incorporated into during synthesis .

Mode of Action

The compound interacts with its targets (peptides) through a process known as photolabeling . In this process, the compound is incorporated into the peptide and, upon exposure to light, it forms a covalent bond with the peptide . This allows the compound to be permanently attached to the peptide, altering its properties .

Biochemical Pathways

Given its role as a photoreactive amino acid, it is likely involved in pathways related to peptide synthesis and modification .

Pharmacokinetics

As a biochemical used in proteomics research , it is likely that these properties would be highly dependent on the specific experimental conditions and the peptides into which the compound is incorporated.

Result of Action

The molecular and cellular effects of 4-Benzoyl-D,L-phenylalanine hydrochloride’s action are largely dependent on the peptides it is incorporated into and the experimental conditions. By forming a covalent bond with the peptide, the compound can alter the peptide’s properties, potentially affecting its function .

Action Environment

The action, efficacy, and stability of 4-Benzoyl-D,L-phenylalanine hydrochloride are influenced by various environmental factors. These include the conditions under which the peptide synthesis and photolabeling processes are carried out, such as the presence of light and the specific chemical environment .

properties

IUPAC Name

2-amino-3-(4-benzoylphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3.ClH/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12;/h1-9,14H,10,17H2,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJIYFOSPMCXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(4-benzoylphenyl)propanoic acid;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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